AC-Veid-cho (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-Veid-cho (tfa) is a peptide-derived inhibitor that targets caspases-6, -3, and -7. It exhibits IC50 values of 16.2 nM, 13.6 nM, and 162.1 nM, respectively . This compound demonstrates significant inhibitory potency and is applicable in the study of neurodegenerative diseases, such as Alzheimer’s and Huntington’s disease .
Preparation Methods
The preparation of AC-Veid-cho (tfa) involves peptide synthesis techniques. The compound is synthesized by incorporating the peptide sequence into a suitable resin, followed by cleavage and purification. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites
Chemical Reactions Analysis
AC-Veid-cho (tfa) primarily undergoes inhibition reactions with caspases. It forms a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inhibiting their activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under typical conditions. The major product formed from its reaction with caspases is the inhibited enzyme complex .
Scientific Research Applications
AC-Veid-cho (tfa) is widely used in scientific research for studying neurodegenerative diseases. It is employed to investigate the role of caspases in apoptosis and neurodegeneration. The compound is particularly useful in research related to Alzheimer’s and Huntington’s diseases, where caspase activity is implicated in disease progression . Additionally, AC-Veid-cho (tfa) is used in cell biology studies to understand the mechanisms of cell death and survival .
Mechanism of Action
The mechanism of action of AC-Veid-cho (tfa) involves its binding to the active site of caspases-6, -3, and -7. The compound forms a covalent bond with the catalytic cysteine residue, thereby inhibiting the enzyme’s activity . This inhibition prevents the cleavage of caspase substrates, ultimately blocking the apoptotic pathway. The molecular targets of AC-Veid-cho (tfa) are the caspases themselves, and the pathways involved include the intrinsic and extrinsic apoptosis pathways .
Comparison with Similar Compounds
AC-Veid-cho (tfa) is unique in its high specificity and potency for caspases-6, -3, and -7. Similar compounds include AC-DEVD-cho and AC-LEHD-cho, which also target caspases but with different specificities and potencies . AC-DEVD-cho targets caspase-3 and caspase-7, while AC-LEHD-cho targets caspase-9. The uniqueness of AC-Veid-cho (tfa) lies in its ability to inhibit multiple caspases with high potency, making it a valuable tool in neurodegenerative disease research .
Properties
Molecular Formula |
C24H37F3N4O11 |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H36N4O9.C2HF3O2/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28;3-2(4,5)1(6)7/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32);(H,6,7)/t12-,14-,15-,18-,19-;/m0./s1 |
InChI Key |
DMUVMYXFMMONRW-NVOIZEPQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.